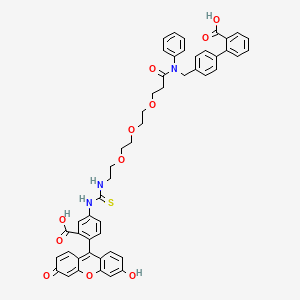

BLT2 probe 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C50H45N3O11S |

|---|---|

Molecular Weight |

896.0 g/mol |

IUPAC Name |

5-[2-[2-[2-[3-[N-[[4-(2-carboxyphenyl)phenyl]methyl]anilino]-3-oxopropoxy]ethoxy]ethoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C50H45N3O11S/c54-36-15-18-41-44(29-36)64-45-30-37(55)16-19-42(45)47(41)39-17-14-34(28-43(39)49(59)60)52-50(65)51-21-23-62-25-27-63-26-24-61-22-20-46(56)53(35-6-2-1-3-7-35)31-32-10-12-33(13-11-32)38-8-4-5-9-40(38)48(57)58/h1-19,28-30,54H,20-27,31H2,(H,57,58)(H,59,60)(H2,51,52,65) |

InChI Key |

MFWAXYHVXYZLSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)C3=CC=CC=C3C(=O)O)C(=O)CCOCCOCCOCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

BLT2 Probe 1: A Comprehensive Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of BLT2 Probe 1, a fluorescent ligand developed for the study of the leukotriene B4 receptor 2 (BLT2). This document consolidates available data on its binding profile, details the experimental protocols for its validation, and illustrates the key signaling pathways associated with BLT2 activation.

Introduction to BLT2 and this compound

The leukotriene B4 receptor 2 (BLT2) is a G-protein coupled receptor (GPCR) that, along with its high-affinity counterpart BLT1, mediates the biological effects of the inflammatory lipid mediator leukotriene B4 (LTB4).[1][2] While BLT1 is primarily expressed on leukocytes and mediates pro-inflammatory responses, BLT2 is more ubiquitously expressed and has been implicated in a variety of cellular processes, including cell migration, survival, and differentiation.[2] The distinct roles of these two receptors make the development of selective ligands crucial for targeted therapeutic intervention and detailed pharmacological study.

This compound is a fluorescent probe derived from the potent and selective synthetic BLT2 agonist, CAY10583.[3] Its development was aimed at providing a tool for the direct visualization and quantification of BLT2 receptor interactions in cells and tissues.

Quantitative Analysis of Target Specificity

The target specificity of a probe is defined by its affinity for the intended target and its selectivity against other related and unrelated proteins. The following table summarizes the available quantitative data for this compound and its parent compound, CAY10583.

| Compound | Target | Assay Type | Cell Line | Affinity (IC₅₀/Kᵢ) | Reference |

| This compound (Compound 13) | BLT2 | HTRF-based displacement assay (Tag-lite) | CHO-K1 (stably transfected) | Data from full text needed | [3] |

| CAY10583 | BLT2 | Chemotaxis Assay | CHO-BLT2 cells | IC₅₀ = 224 nM (for antagonist derivative 15b) | |

| CAY10583 | BLT2 | LTB4 Binding Assay | --- | Kᵢ = 132 nM (for antagonist derivative 15b) |

Note: Specific affinity values (IC₅₀ or Kᵢ) for this compound were not available in the public abstracts. The primary reference by Heering et al. (2022) should be consulted for these specific values. The data for CAY10583 derivatives provides an indication of the potency at the BLT2 receptor.

Experimental Protocols for Specificity Validation

The validation of this compound's target specificity involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Ligand Binding Assay

This assay is used to determine the binding affinity of the fluorescent probe and its displacement by unlabeled ligands.

Objective: To quantify the binding affinity (Kᵢ) of unlabeled compounds for the BLT2 receptor by measuring their ability to displace this compound.

Methodology:

-

Cell Culture: Stably transfected CHO-K1 cells expressing a tagged BLT2 receptor are cultured to confluence.

-

Membrane Preparation (Optional): Cell membranes can be prepared to enrich for the receptor.

-

Assay Setup: The assay is performed in a low-volume 384-well plate.

-

Reaction Mixture:

-

Tagged BLT2 receptor (from cell lysate or membrane preparation).

-

Terbium-cryptate labeled anti-tag antibody (donor fluorophore).

-

This compound (acceptor fluorophore).

-

Increasing concentrations of the unlabeled test compound.

-

-

Incubation: The reaction mixture is incubated to allow for binding equilibrium to be reached.

-

Detection: The HTRF signal is read on a compatible plate reader. The signal is generated upon close proximity of the donor and acceptor fluorophores (i.e., when the fluorescent probe is bound to the tagged receptor).

-

Data Analysis: The decrease in the HTRF signal with increasing concentrations of the unlabeled compound is used to calculate the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the downstream signaling of BLT2 activation, which is coupled to Gq proteins, leading to an increase in intracellular calcium.

Objective: To determine the functional potency (EC₅₀) of this compound as an agonist and to assess the antagonistic activity of test compounds.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the BLT2 receptor are seeded into a 96-well, black-walled, clear-bottom plate and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Preparation: Serial dilutions of this compound or test compounds are prepared.

-

Assay Execution: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Baseline Reading: A baseline fluorescence reading is taken.

-

Compound Addition: The fluorescent probe or test compounds are added to the wells.

-

Signal Detection: Fluorescence is measured continuously to detect the transient increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in BLT2 signaling and the experimental procedures for its study is crucial for a comprehensive understanding.

BLT2 Signaling Pathway

Activation of the BLT2 receptor by its agonists, including this compound, initiates a cascade of intracellular signaling events.

Caption: Simplified BLT2 signaling cascade via the Gq pathway.

Experimental Workflow for Affinity Determination

The process of determining the binding affinity of a test compound for the BLT2 receptor using a competition binding assay with this compound can be summarized in a logical workflow.

Caption: Workflow for determining compound affinity for BLT2.

Off-Target Considerations and Selectivity

A critical aspect of probe characterization is assessing its selectivity against related receptors, most notably BLT1. While this compound is based on the selective BLT2 agonist CAY10583, direct experimental validation of its binding to BLT1 is essential. This is typically performed using a similar binding assay with cells expressing the BLT1 receptor. The ratio of the affinity for BLT1 to that for BLT2 provides the selectivity index. A high selectivity index is desirable for a specific probe.

Further off-target screening against a panel of other GPCRs and common off-targets is also recommended for a comprehensive specificity profile, although this data is not currently available in the public domain for this compound.

Conclusion

This compound represents a valuable tool for the investigation of BLT2 receptor pharmacology. Its fluorescent nature allows for direct and quantitative assessment of ligand-receptor interactions. This guide provides a framework for understanding and evaluating its target specificity, based on available data and established experimental protocols. For definitive quantitative metrics, consultation of the primary literature is recommended. The methodologies and signaling pathway diagrams presented herein should aid researchers in the effective application of this probe and the interpretation of the resulting data in the context of drug discovery and basic research.

References

- 1. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Characterization of a Fluorescent Ligand for Leukotriene B4 Receptor 2 in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Leukotriene B4 Receptor 2 (BLT2) in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Leukotriene B4 Receptor 2 (BLT2) is a G protein-coupled receptor that has emerged as a critical modulator of inflammatory responses. Initially identified as a low-affinity receptor for the potent chemoattractant Leukotriene B4 (LTB4), BLT2 is now understood to have a complex and often dichotomous role in the pathogenesis of various inflammatory diseases. Unlike its high-affinity counterpart, BLT1, which is predominantly pro-inflammatory, BLT2 signaling can exert both pro- and anti-inflammatory effects depending on the cellular context and the specific inflammatory milieu. This technical guide provides a comprehensive overview of the current understanding of BLT2's function in inflammatory diseases, its signaling pathways, and detailed methodologies for its study. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of this promising therapeutic target.

Introduction to BLT2

BLT2, encoded by the LTB4R2 gene, is a seven-transmembrane receptor with a broader tissue distribution than the leukocyte-restricted BLT1.[1] While LTB4 binds to BLT2 with a lower affinity (Kd of approximately 23 nM) compared to BLT1 (Kd of approximately 1.1 nM), other lipid mediators, such as 12(S)-hydroxyheptadecatrienoic acid (12-HHT) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), can activate BLT2 with high affinity, suggesting these may be its primary endogenous ligands in certain contexts.[1][2] BLT2 signaling is primarily coupled through pertussis toxin-sensitive Gi and insensitive Gq G-proteins, leading to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and activation of MAPK and NF-κB pathways.[1][3]

BLT2 Signaling Pathways

BLT2 activation initiates a cascade of intracellular events that ultimately modulate inflammatory responses. The primary signaling axes are depicted below.

Caption: General BLT2 Signaling Pathway.

Activation of BLT2 by its ligands initiates G-protein-mediated signaling, leading to the activation of downstream effectors such as phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the inhibition of adenylyl cyclase (AC). This results in increased intracellular calcium, activation of the MAPK (ERK, JNK) and Akt pathways, and ultimately the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of various genes involved in inflammation, including cytokines and chemokines.

Role of BLT2 in Specific Inflammatory Diseases

The function of BLT2 can be pro- or anti-inflammatory depending on the disease context.

Allergic Asthma

In allergic asthma, BLT2 appears to play a predominantly pro-inflammatory role, particularly in mast cells. Elevated expression of BLT2 in mast cells is critical for the pathogenesis of allergic airway inflammation. Activation of BLT2 in these cells leads to the synthesis of vascular endothelial growth factor (VEGF) and Th2 cytokines, such as Interleukin-13 (IL-13), which are key mediators of asthmatic responses. This process is often driven by an autocrine loop where stimuli like allergens or LPS trigger the release of BLT2 ligands (LTB4, 12(S)-HETE), which then act on BLT2 to amplify the inflammatory cascade via a ROS-NF-κB-dependent pathway. Conversely, some studies suggest a protective role for BLT2 on CD4+ T cells, where its expression may dampen allergic inflammation.

Table 1: Quantitative Data on BLT2 in Asthma Models

| Parameter | Model | Treatment/Genotype | Result | Reference |

| Airway Hyperresponsiveness | OVA-induced asthma mouse model | BLT2 antagonist (15b) | 59% reduction | |

| IL-4 Levels in BALF | OVA-induced asthma mouse model | BLT2 antagonist (15b, 20 mg/kg) | 35% reduction | |

| IL-5 Levels in BALF | OVA-induced asthma mouse model | BLT2 antagonist (15b, 20 mg/kg) | 46% reduction | |

| IL-13 Levels in BALF | OVA-induced asthma mouse model | BLT2 antagonist (15b, 20 mg/kg) | 38% reduction | |

| Chemotaxis IC50 | CHO-BLT2 cells | BLT2 antagonist (15b) | 224 nM | |

| Binding Affinity (Ki) | CHO-BLT2 cells | BLT2 antagonist (15b) | 132 nM |

Inflammatory Bowel Disease (IBD)

In contrast to its role in asthma, BLT2 appears to be protective in inflammatory bowel disease. Studies using dextran sodium sulfate (DSS)-induced colitis models have shown that BLT2 knockout mice experience more severe inflammation, body weight loss, and increased expression of pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) compared to wild-type mice. BLT2 is expressed in colonic epithelial cells and is thought to protect the gut by enhancing intestinal barrier function.

Table 2: Quantitative Data on BLT2 in Colitis Models

| Parameter | Model | Genotype | Result | Reference |

| Body Weight Loss | DSS-induced colitis | BLT2-/- | More severe vs. WT and BLT1-/- | |

| Inflammatory Cytokine Expression (IFN-γ, IL-1β, IL-6) | DSS-induced colitis | BLT2-/- | Highly up-regulated vs. WT | |

| Transepithelial Electrical Resistance (TER) | MDCKII cells | BLT2 transfection | Enhanced barrier function | |

| FITC-dextran Leakage | MDCKII cells | BLT2 transfection | Reduced leakage |

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, BLT2 is the predominantly expressed LTB4 receptor in inflamed synovial tissues, found in macrophages, fibroblast-like cells, and lymphocytes. Its expression is stronger in RA synovium compared to osteoarthritis (OA) synovium. Animal models of autoantibody-induced arthritis have demonstrated that BLT2-deficient mice exhibit reduced disease incidence and severity, including protection from bone and cartilage loss. This suggests a pro-inflammatory role for BLT2 in the pathogenesis of RA.

Table 3: BLT2 Expression in Rheumatoid Arthritis

| Parameter | Tissue | Comparison | Result | Reference |

| BLT2 mRNA Expression | Synovial Tissue | RA vs. OA | Stronger expression in RA | |

| Predominant LTB4 Receptor | Inflamed RA Synovial Tissue | BLT1 vs. BLT2 | BLT2 is the main receptor | |

| BLT1 mRNA Expression | Synovial Fluid Leukocytes | RA | Predominantly expressed |

Sepsis

In sepsis, BLT2 signaling contributes significantly to the systemic inflammatory response. In the cecal ligation and puncture (CLP) mouse model of sepsis, levels of BLT2 and its ligands (LTB4 and 12(S)-HETE) are significantly increased in lung and liver tissues. Blockade of BLT2 with an antagonist markedly suppresses the production of key sepsis-associated cytokines (IL-6, TNF-α, IL-1β, and IL-17) and alleviates lung inflammation, leading to improved survival rates. This indicates a detrimental, pro-inflammatory role for BLT2 in sepsis.

Caption: Role of BLT2 in Sepsis Pathogenesis.

Table 4: Quantitative Data on BLT2 in Sepsis Models

| Parameter | Model | Treatment | Result | Reference |

| Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β, IL-17) | CLP-induced sepsis | BLT2 Antagonist (LY255283) | Markedly suppressed production | |

| Lung Inflammation | CLP-induced sepsis | BLT2 Antagonist (LY255283) | Alleviated inflammation | |

| Survival Rate | CLP-induced sepsis | BLT2 Antagonist (LY255283) | Ameliorated survival |

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease where BLT2 also plays a pro-inflammatory role. In patients with carotid atherosclerosis, the expression of BLT2 is significantly increased in peripheral blood mononuclear cells. In cultured monocytic cells, LTB4, acting through both BLT1 and BLT2, induces the expression of pro-inflammatory cytokines like IL-6, MCP-1, and TNF-α via an NF-κB-dependent mechanism. In Apolipoprotein-E deficient (ApoE-/-) mice, selective pharmacological inhibition of BLT2 reduces vascular superoxide release and improves endothelial function, although it did not significantly affect atherosclerotic plaque size in the study cited.

Table 5: Quantitative Data on BLT2 in Atherosclerosis Models

| Parameter | Model/System | Treatment/Condition | Result | Reference |

| Vascular Superoxide Release | ApoE-/- mice | BLT2 Inhibitor (Ly) | Diminished (68±15 vs 131±20 RLU) | |

| Endothelial-dependent Relaxation | ApoE-/- mice | BLT2 Inhibitor (Ly) | Improved | |

| LTB4 Plasma Levels | Patients with carotid atherosclerosis vs. healthy controls | N/A | Increased (290±48 vs 131±16 pg/mL) | |

| BLT2 mRNA Expression | PBMC from patients with carotid atherosclerosis vs. healthy controls | N/A | Significantly increased |

Detailed Methodologies for Key Experiments

This section provides an overview of protocols for key experimental models and techniques used to investigate the role of BLT2.

Caption: Typical Experimental Workflow for In Vivo BLT2 Studies.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This model mimics human polymicrobial sepsis.

-

Anesthesia: Anesthetize mice (e.g., C57BL/6, 7-9 weeks old) with an intraperitoneal injection of ketamine (75-125 mg/kg) and xylazine (10-15 mg/kg).

-

Surgical Preparation: Shave the abdomen and disinfect the area with betadine followed by 70% ethanol.

-

Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the cecum.

-

Ligation: Ligate the cecum below the ileocecal valve with a silk suture. The position of the ligation determines the severity of sepsis (e.g., ligating 50-60% of the cecum for mid-grade sepsis).

-

Puncture: Puncture the ligated cecum once or twice with a 19- to 27-gauge needle. Gently squeeze the cecum to extrude a small amount of fecal material.

-

Closure: Return the cecum to the peritoneal cavity and close the peritoneum and skin with sutures or clips.

-

Fluid Resuscitation: Inject 1 ml of pre-warmed 0.9% saline subcutaneously to prevent dehydration.

-

Post-Operative Care: Provide analgesia (e.g., buprenorphine) and monitor the animals for clinical signs of sepsis. Sham-operated animals undergo the same procedure without ligation and puncture.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This is a widely used model for ulcerative colitis.

-

Animal Selection: Use mice susceptible to DSS, such as C57BL/6. House them under specific pathogen-free conditions.

-

DSS Administration: Prepare a solution of DSS (molecular weight 36-50 kDa) in autoclaved drinking water. A typical concentration for acute colitis is 2.5-3.0% (w/v). Provide the DSS solution as the sole source of drinking water for 5-7 days.

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool (Hemoccult test). Calculate a Disease Activity Index (DAI) based on these parameters.

-

Endpoint Analysis: At the end of the treatment period, sacrifice the mice. Harvest the colon and measure its length (colitis causes colon shortening).

-

Histology and Molecular Analysis: Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess inflammation and tissue damage. Use another portion for qPCR analysis of cytokine and BLT2 expression or for myeloperoxidase (MPO) assays to quantify neutrophil infiltration.

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model mimics the key features of human allergic asthma.

-

Sensitization: Sensitize mice (e.g., BALB/c) via intraperitoneal injection of 20-50 µg of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on days 0 and 7 (or up to day 21 in some protocols).

-

Challenge: Challenge the sensitized mice by exposing them to an aerosol of 1-2% OVA in saline for 30 minutes on several consecutive days (e.g., days 24-30).

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Perform a BAL to collect fluid and cells from the airways. Analyze the BAL fluid for total and differential cell counts (especially eosinophils) and for cytokine levels (IL-4, IL-5, IL-13) by ELISA.

-

Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.

Quantitative Real-Time PCR (qPCR) for BLT2 mRNA Expression

-

RNA Extraction: Isolate total RNA from tissues or cells using a TRIzol-based method or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.

-

Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the BLT2 gene. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Thermocycling: Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative expression of BLT2 mRNA between different experimental groups.

ELISA for LTB4 and Cytokines

-

Sample Preparation: Collect samples (serum, plasma, BAL fluid, tissue homogenates). For LTB4, samples may require extraction using C18 reverse-phase columns.

-

Assay Procedure (Competitive ELISA for LTB4):

-

Add standards and samples to a microplate pre-coated with an LTB4 antibody.

-

Add enzyme-conjugated LTB4 (e.g., HRP-LTB4), which competes with the LTB4 in the sample for antibody binding sites.

-

Incubate and wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate to develop color. The intensity of the color is inversely proportional to the LTB4 concentration.

-

Add a stop solution and measure the absorbance at 450 nm.

-

-

Assay Procedure (Sandwich ELISA for Cytokines):

-

Add samples to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

-

Incubate and wash.

-

Add a biotinylated detection antibody.

-

Incubate and wash.

-

Add streptavidin-HRP conjugate.

-

Incubate, wash, and add TMB substrate.

-

Stop the reaction and measure absorbance at 450 nm.

-

-

Quantification: Calculate the concentrations of the analytes by comparing the sample absorbance to a standard curve generated with known concentrations of the analyte.

Conclusion and Future Directions

The leukotriene receptor BLT2 is a multifaceted signaling molecule with a complex role in inflammatory diseases. Evidence from numerous preclinical models indicates that its function is highly context-dependent, acting as a pro-inflammatory mediator in conditions like asthma, rheumatoid arthritis, and sepsis, while exhibiting protective, anti-inflammatory effects in inflammatory bowel disease. This dual nature makes BLT2 a challenging but potentially rewarding therapeutic target. The development of selective BLT2 antagonists is a promising strategy for treating diseases where BLT2 drives pathology. Conversely, BLT2 agonists could be beneficial in conditions characterized by impaired barrier function, such as IBD.

Future research should focus on further elucidating the molecular switches that determine the pro- versus anti-inflammatory outcomes of BLT2 signaling in different cell types and tissues. A deeper understanding of the downstream signaling pathways and the identification of BLT2-interacting proteins will be crucial for the development of targeted therapies. The experimental models and protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate biology of BLT2 and unlock its therapeutic potential.

References

- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Biology of BLT2 Receptor Interaction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that has emerged as a critical player in a multitude of physiological and pathological processes.[1][2] Initially identified as a low-affinity receptor for the potent inflammatory mediator leukotriene B4 (LTB4), subsequent research has revealed its high-affinity interaction with 12(S)-hydroxyheptadecatrienoic acid (12-HHT).[3][4] This dual ligand specificity, coupled with its widespread tissue distribution, positions BLT2 as a key regulator of inflammation, cancer progression, and wound healing.[5]

This technical guide provides a comprehensive overview of the structural biology of the BLT2 receptor and its interactions. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate this important therapeutic target. We will delve into the receptor's structure, ligand binding characteristics, and downstream signaling pathways, presenting quantitative data in a clear, tabular format and outlining key experimental protocols.

BLT2 Receptor: Structure and Ligand Recognition

The human BLT2 receptor is encoded by the LTB4R2 gene and exists in two isoforms: a short form (hSFBLT2) and a long form (hLFBLT2) of 389 amino acids, which has an additional 31 amino acids at the N-terminus. It shares approximately 45% amino acid identity with the high-affinity LTB4 receptor, BLT1. While a definitive crystal or cryo-EM structure of BLT2 has yet to be determined, homology modeling based on the structure of BLT1 has provided valuable insights into its three-dimensional architecture and ligand binding pocket.

Ligand Binding and Affinity

BLT2 exhibits a promiscuous ligand binding profile. While it binds LTB4 with a lower affinity than BLT1, it is the high-affinity receptor for 12-HHT. A synthetic agonist, CAY10583, has also been developed and is widely used in research to probe BLT2 function.

| Ligand | Receptor | Binding Affinity (Kd/Ki) | Cell Type/System | Reference |

| LTB4 | Human BLT2 | ~23 nM (Kd) | HEK293 cells | |

| LTB4 | Human BLT1 | ~1.1 nM (Kd) | - | |

| LTB4 | Human BLT2 | 20 nM (Kd) | HEK cells | |

| AC-1074 | Human BLT2 | 132 nM (Ki) | CHO-BLT2 cell membranes |

Key Residues in Ligand Recognition and Receptor Activation

Site-directed mutagenesis studies, coupled with computational modeling, have identified several key amino acid residues within the transmembrane (TM) domains of BLT2 that are crucial for ligand binding and receptor activation.

| Residue | Location | Role | Reference |

| Tyr271 (6.51) | TM6 | Key trigger for receptor activation | |

| Asn275 (6.55) | TM6 | Weak activation trigger |

BLT2 Receptor Signaling Pathways

Upon ligand binding, the BLT2 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. BLT2 primarily couples to Gαi and Gαq proteins, initiating a cascade of downstream signaling events.

G Protein Coupling and Downstream Effectors

Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

A prominent signaling axis involves the production of reactive oxygen species (ROS) through NADPH oxidases (NOX), which in turn activates the transcription factor nuclear factor-kappa B (NF-κB). This pathway is implicated in the pro-tumorigenic roles of BLT2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structural biology and function of the BLT2 receptor.

Homology Modeling of BLT2

As no experimental structure of BLT2 is available, homology modeling is a crucial technique to predict its 3D structure.

References

- 1. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development. | Semantic Scholar [semanticscholar.org]

BLT2 Gene Expression in Different Cell Types: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

The leukotriene B4 receptor 2 (BLT2), encoded by the LTB4R2 gene, is a low-affinity G protein-coupled receptor (GPCR) for leukotriene B4 (LTB4) and a high-affinity receptor for 12(S)-hydroxyheptadecatrienoic acid (12-HHT).[1] Initially characterized for its role in inflammatory responses, emerging evidence has highlighted its ubiquitous expression and critical involvement in diverse cellular processes, including cell survival, migration, and proliferation.[2][3] Notably, dysregulation of BLT2 expression is strongly implicated in the pathogenesis of various diseases, particularly in cancer progression and metastasis, making it a compelling target for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of BLT2 gene expression across various cell types, details key signaling pathways, and presents standardized protocols for its experimental analysis.

BLT2 Gene Expression Profiles

Unlike its high-affinity counterpart, BLT1, which is predominantly expressed in leukocytes, BLT2 exhibits a more ubiquitous expression pattern. However, its expression levels are highly variable and context-dependent, with significant upregulation observed under pathological conditions such as inflammation and cancer.

Expression in Cancerous vs. Normal Tissues

Numerous studies have documented the overexpression of BLT2 in various malignancies compared to corresponding normal tissues. This upregulation is often associated with aggressive phenotypes, including increased proliferation, survival, invasion, and chemoresistance.

| Cancer Type | BLT2 Expression Status | Associated Phenotypes | References |

| Triple-Negative Breast Cancer (TNBC) | Enhanced expression vs. normal epithelium | Proliferation, survival, invasion, metastasis | |

| Ovarian Cancer | Upregulated, especially in aggressive cells | Invasiveness, metastasis | |

| Bladder Cancer | Highly elevated | Pro-survival, invasion, metastasis | |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Higher than in normal tissues | Correlated with poor overall survival | |

| Thyroid Follicular Carcinoma | Enhanced expression vs. normal epithelium | Pro-tumorigenic mediator | |

| Esophageal Squamous Cell Carcinoma | Enhanced expression vs. normal epithelium | Malignant cell transformation | |

| Colon Carcinoma | Enhanced expression vs. normal epithelium | Pro-tumorigenic mediator | |

| Pancreatic Cancer | Upregulated | Malignant cell transformation, increased growth rate | |

| KRAS-mutant Lung Cancer | Highly elevated | Promotes inflammation-mediated tumor formation | |

| Prostate Cancer | Overexpressed vs. non-malignant cells | Promotes survival via androgen receptor expression |

Expression in Immune Cells

While BLT1 is the primary LTB4 receptor on most leukocytes, BLT2 is also expressed on several immune cell types where it contributes to inflammatory signaling and cell migration.

| Immune Cell Type | BLT2 Expression Status & Function | References |

| Macrophages | Expressed in bone marrow-derived and peritoneal macrophages; required for chemotactic function. | |

| Mast Cells | mRNA expression detected in murine and human mast cells; mediates migration and cytokine production. | |

| Neutrophils | Implicated in IL-8 production in response to pathogens. | |

| CD4+ T Cells | Reduced expression in asthmatic patients may contribute to pathophysiology. | |

| Natural Killer (NK) Cells | Expressed on a subset of NK cells; involved in migration and cytotoxicity. |

Expression in Epithelial Cells

BLT2 is prominently expressed in epithelial cells, where it plays a crucial role in maintaining barrier function and promoting wound healing.

| Epithelial Cell Type | BLT2 Expression Status & Function | References |

| Keratinocytes (Skin) | Expressed in epidermal keratinocytes; involved in wound healing and barrier function. | |

| Intestinal Epithelial Cells | Expressed in small intestine and colon; maintains barrier integrity and accelerates lesion healing. | |

| Corneal Epithelial Cells | Involved in wound healing processes. |

Core Signaling Pathways

Activation of BLT2 by its ligands (e.g., LTB4, 12-HHT) initiates a cascade of intracellular signaling events. These pathways are highly pleiotropic and cell-type specific, often converging on the regulation of gene expression related to survival, proliferation, and inflammation. A common axis involves the activation of NADPH oxidase (NOX) and subsequent generation of reactive oxygen species (ROS), which act as second messengers.

Pro-Survival Signaling in Cancer Cells

In many cancer cells, BLT2 signaling promotes survival by activating pro-inflammatory and anti-apoptotic pathways. The BLT2-NOX-ROS-NF-κB axis is a well-documented mechanism.

References

- 1. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Up-regulation of BLT2 is critical for the survival of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Distinctions Between BLT1 and BLT2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core differences between the two leukotriene B4 (LTB4) receptors, BLT1 and BLT2. Both are G protein-coupled receptors (GPCRs) that play critical roles in inflammatory and immune responses, yet they exhibit distinct pharmacological and physiological profiles. Understanding these differences is paramount for the targeted development of therapeutic agents.

Core Differences at a Glance

BLT1 and BLT2, despite both responding to the potent lipid mediator LTB4, are distinguished by their ligand affinity and specificity, tissue distribution, and downstream signaling cascades. BLT1 is a high-affinity receptor for LTB4, primarily mediating pro-inflammatory responses in leukocytes. In contrast, BLT2 is a low-affinity receptor for LTB4 but demonstrates high affinity for other eicosanoids, such as 12-hydroxyheptadecatrienoic acid (12-HHT). Its expression is more widespread, and its functional roles are more diverse, encompassing both pro- and anti-inflammatory actions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that differentiate BLT1 and BLT2, providing a clear basis for comparison in experimental design and data interpretation.

Table 1: Ligand Binding Affinities (Kd)

| Receptor | Ligand | Dissociation Constant (Kd) | Species | Cell System | Reference |

| BLT1 | LTB4 | ~1.1 nM | Human | Transfected HEK cells | [3] |

| BLT1 | LTB4 | pKd 9.2 (~0.63 nM) | Murine | Dorsal Root Ganglia Neurons | [4] |

| BLT2 | LTB4 | ~20-23 nM | Human | Transfected HEK/CHO cells | [5] |

| BLT2 | LTB4 | pKd 7.2 (~63 nM) | Murine | Dorsal Root Ganglia Neurons | |

| BLT2 | 12-HHT | High Affinity (10- to 100-fold higher than LTB4) | Human | Not Specified |

Table 2: Signaling Potencies (EC50)

| Receptor | Ligand | Cellular Response | EC50 | Cell System | Reference |

| BLT1 | LTB4 | Chemotaxis | ~0.1 nM | Human Neutrophils | Not Specified |

| BLT2 | LTB4 | Chemotaxis | ~25 nM | Human Mast Cell Line (HMC-1) | |

| BLT2 | 12-HHT | ERK Phosphorylation | Potent (specific value not provided) | Murine Bone Marrow-Derived Mast Cells |

Tissue and Cellular Distribution

The distinct localization of BLT1 and BLT2 dictates their physiological roles.

-

BLT1: Expression is predominantly restricted to immune cells, including neutrophils, macrophages, eosinophils, mast cells, dendritic cells, and subsets of T cells and B cells. This targeted expression pattern underscores its central role in orchestrating leukocyte trafficking and activation during inflammation.

-

BLT2: In contrast, BLT2 is ubiquitously expressed across a wide range of tissues and cell types. High levels of expression are found in the spleen, liver, and lymphocytes. In mice, its expression is notably high in intestinal epithelial cells and epidermal keratinocytes. This widespread distribution suggests its involvement in a broader array of biological processes beyond classical immunity, including tissue homeostasis and repair.

Signaling Pathways

Both BLT1 and BLT2 are coupled to G proteins, initiating intracellular signaling cascades upon ligand binding. However, the nuances of their signaling pathways contribute to their distinct functional outcomes.

BLT1 Signaling

BLT1 primarily couples to pertussis toxin-sensitive Gi/o proteins. Activation of BLT1 leads to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in downstream cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

BLT2 Signaling

BLT2 also couples to Gi/o proteins, but its signaling can be more complex and context-dependent. Similar to BLT1, its activation can lead to calcium mobilization and chemotaxis. However, in some contexts, BLT2 activation can have opposing effects. For instance, in peripheral sensory neurons, high concentrations of LTB4 acting through BLT2 can desensitize the TRPV1 ion channel via a calcineurin-dependent pathway, leading to analgesic effects. This contrasts with the pro-nociceptive sensitization mediated by BLT1 at lower LTB4 concentrations. Furthermore, the high-affinity ligand for BLT2, 12-HHT, is implicated in promoting intestinal and dermal barrier function and accelerating wound healing.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 5. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

isoforms of the BLT2 receptor

An In-depth Technical Guide to the Isoforms of the BLT2 Receptor

Introduction

The Leukotriene B4 Receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses, cell migration, and proliferation.[1][2] It is considered a low-affinity receptor for the potent inflammatory mediator Leukotriene B4 (LTB4).[1][3] In humans, the LTB4R2 gene gives rise to two distinct protein isoforms through alternative splicing: a short-form (hSFBLT2) and a long-form (hLFBLT2).[1] This guide provides a comprehensive technical overview of these two isoforms, detailing their molecular characteristics, functional differences, associated signaling pathways, and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, oncology, and pharmacology.

Molecular Characteristics of BLT2 Isoforms

The primary distinction between the two human BLT2 isoforms lies in the length of their N-terminal extracellular domain. The long-form (hLFBLT2) contains an additional 31 amino acids at its N-terminus compared to the short-form (hSFBLT2). While the short form is conserved across several species, the long form appears to be exclusive to humans.

| Property | Human Short-Form BLT2 (hSFBLT2) | Human Long-Form BLT2 (hLFBLT2) | Reference |

| Amino Acid Length | 358 | 389 | |

| Accession Number | NM_019839.5 | NM_019839.1 | |

| N-terminal Extension | - | 31 additional amino acids | |

| Species Distribution | Human, Mouse, Rat, Zebrafish | Human |

Quantitative Data Summary

The functional differences between the BLT2 isoforms can be quantified by comparing their ligand binding affinities and the potencies of their downstream signaling events.

Ligand Binding Affinities (Kd)

The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

| Ligand | Receptor | Kd (nM) | Cell System | Reference |

| LTB4 | hSFBLT2 | ~23 | HEK 293 cells | |

| LTB4 | BLT1 (for comparison) | ~1.1 | HEK 293 cells | |

| [3H]LTB4 | BLT2 (isoform not specified) | ~20 | HEK 293 cells | |

| 12-HHT | BLT2 (isoform not specified) | Higher affinity than LTB4 | CHO cells |

Functional Potency (EC50 / IC50)

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are measures of a ligand's functional potency in activating or inhibiting a receptor-mediated response, respectively.

| Ligand | Response | Receptor | EC50 / IC50 (nM) | Cell System | Reference |

| LTB4 | Calcium Mobilization | hSFBLT2 | 300 | CHO cells | |

| LTB4 | Calcium Mobilization | BLT1 (for comparison) | 10 | CHO cells | |

| LTB4 | COX-2 mRNA stabilization | BLT2 (predominantly) | 16.5 ± 1.7 | Human Synovial Fibroblasts | |

| LTB4 | COX-2 protein expression | BLT2 (predominantly) | 19 ± 2.4 | Human Synovial Fibroblasts | |

| CAY10583 (agonist) | TRPV1 desensitization | BLT2 | ~400 | DRG neurons | |

| Compound 15b (antagonist) | Chemotaxis inhibition | CHO-BLT2 cells | 224 | CHO cells | |

| AC-1074 (antagonist) | Chemotaxis inhibition | CHO-BLT2 cells | 22 | CHO cells |

Signaling Pathways

Both hSFBLT2 and hLFBLT2 are coupled to pertussis toxin-sensitive Gi-type G proteins. Activation of these receptors leads to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits, which in turn modulate the activity of various downstream effector proteins. This signaling cascade ultimately influences a range of cellular processes, including chemotaxis, cell survival, and inflammatory gene expression.

BLT2 Receptor Signaling Cascade

The following diagram illustrates the general signaling pathway initiated by the activation of BLT2 receptors.

Experimental Workflow for Characterizing BLT2 Isoform Signaling

The following diagram outlines a typical experimental workflow to investigate the signaling properties of the BLT2 isoforms.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of BLT2 receptor isoforms. Below are generalized protocols for key experiments.

Cloning and Expression of BLT2 Isoforms

-

Vector Construction : The open reading frames of hSFBLT2 and hLFBLT2 are amplified by PCR from a human cDNA library. The amplicons are then subcloned into a suitable mammalian expression vector (e.g., pcDNA3.1). The integrity of the cloned sequences should be verified by DNA sequencing.

-

Cell Culture and Transfection : Host cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, are cultured under standard conditions. Cells are then transfected with the expression vectors using a suitable method, such as lipid-mediated transfection or electroporation.

-

Stable Cell Line Generation : To establish stable cell lines, transfected cells are cultured in a medium containing a selection agent (e.g., G418) that corresponds to the resistance gene on the expression vector. Resistant colonies are then isolated, expanded, and screened for receptor expression.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of ligands to the BLT2 isoforms.

-

Membrane Preparation : Cells stably expressing the BLT2 isoforms are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

-

Binding Reaction : In a multi-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]LTB4) and varying concentrations of a competing, unlabeled ligand.

-

Separation of Bound and Free Ligand : The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

-

Detection and Analysis : The radioactivity retained on the filters is quantified using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 of the competing ligand, from which the Ki (and subsequently Kd) can be calculated.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq and some Gi-coupled receptor signaling.

-

Cell Preparation : Cells expressing the BLT2 isoforms are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Ligand Stimulation : The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. A solution containing the agonist ligand is then automatically injected into each well.

-

Fluorescence Measurement : The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.

-

Data Analysis : The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value can be determined.

cAMP Assay

This assay is used to confirm the Gi-coupling of the BLT2 receptors by measuring the inhibition of adenylyl cyclase activity.

-

Cell Stimulation : Cells expressing the BLT2 isoforms are pre-treated with an adenylyl cyclase activator, such as forskolin, to stimulate cAMP production. The cells are then incubated with varying concentrations of the BLT2 agonist.

-

Cell Lysis and cAMP Measurement : The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis : The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor. The data are plotted to determine the IC50 of the agonist for cAMP inhibition.

Chemotaxis Assay

This assay assesses the ability of cells to migrate along a chemoattractant gradient, a key function of BLT2 receptors.

-

Assay Setup : A multi-well chemotaxis chamber (e.g., Transwell plate) is used. The lower chamber is filled with a medium containing the chemoattractant (e.g., LTB4), and the upper chamber is seeded with cells expressing the BLT2 isoforms. The two chambers are separated by a porous membrane.

-

Cell Migration : The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

-

Quantification of Migration : The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

Data Analysis : The number of migrated cells is plotted against the concentration of the chemoattractant to assess the chemotactic response.

Conclusion

The existence of two distinct isoforms of the human BLT2 receptor, hSFBLT2 and hLFBLT2, adds a layer of complexity to the biological roles of this important inflammatory mediator. While both isoforms are coupled to Gi-signaling pathways, emerging evidence suggests potential differences in their expression, ligand interactions, and functional consequences. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers to further elucidate the specific roles of each isoform in health and disease, which may ultimately lead to the development of more targeted and effective therapeutic strategies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the BLT2 Receptor: Pharmacology and Ligands

The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that has emerged as a significant target in various physiological and pathological processes, including inflammation, host defense, and cancer.[1][2] Initially identified as a low-affinity receptor for the potent chemoattractant leukotriene B4 (LTB4), subsequent research has revealed a more complex pharmacological profile, including a high-affinity endogenous ligand and diverse signaling capabilities.[3][4] This guide provides a comprehensive overview of BLT2 pharmacology, its known ligands, and the experimental methodologies used to study its function.

BLT2 Receptor Pharmacology

Receptor Classification and Structure

BLT2, encoded by the LTB4R2 gene in humans, is a seven-transmembrane domain receptor.[5] It shares a 45.2% amino acid identity with the high-affinity LTB4 receptor, BLT1. The genes for both receptors are located in close proximity on the same chromosome, suggesting a shared transcriptional regulation. While BLT1 expression is primarily restricted to leukocytes, BLT2 is expressed ubiquitously across a wide range of tissues, including the spleen, liver, heart, and epithelial cells of the skin and intestine. Recent studies have identified two distinct forms of human BLT2: a short form (hSFBLT2) and a long form (hLFBLT2), which may have different functional roles.

G Protein Coupling and Signal Transduction

Upon ligand binding, BLT2 undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G proteins. BLT2 has been shown to couple to multiple G protein subtypes, primarily pertussis toxin-sensitive Gi and pertussis toxin-insensitive Gq proteins. This promiscuous coupling allows the receptor to initiate a variety of downstream signaling cascades.

Key signaling events initiated by BLT2 activation include:

-

Inhibition of Adenylyl Cyclase: Through its coupling with Gi proteins, BLT2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: Activation of the Gq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

-

MAPK/ERK and PI3K/Akt Pathways: BLT2 signaling can activate pro-proliferative and survival pathways, such as the MEK/ERK and PI3K/Akt cascades, particularly in the context of cancer.

-

Reactive Oxygen Species (ROS) Production: A prominent pathway involves the activation of NADPH oxidase (NOX) enzymes, leading to the production of ROS. These ROS can then act as second messengers to activate transcription factors like NF-κB, which is crucial for inflammatory responses and cell survival.

Figure 1. BLT2 Receptor Signaling Pathways.

BLT2 Receptor Ligands

BLT2 interacts with a range of endogenous and synthetic ligands. Unlike BLT1, which is highly specific for LTB4, BLT2 exhibits a more promiscuous binding profile.

Endogenous Ligands

The primary endogenous ligands are metabolites of arachidonic acid.

-

12-Hydroxyheptadecatrienoic Acid (12-HHT): Identified as a high-affinity endogenous agonist for BLT2. It is a byproduct of thromboxane A2 biosynthesis and binds to BLT2 with significantly higher affinity than LTB4.

-

Leukotriene B4 (LTB4): While it is the namesake ligand, LTB4 binds to BLT2 with relatively low affinity.

-

Other Eicosanoids: Products of the 12- and 15-lipoxygenase pathways, such as 12(S)-HETE, 12(S)-HpETE, and 15(S)-HETE, also act as agonists at the BLT2 receptor.

Synthetic Ligands

Several synthetic compounds have been identified that modulate BLT2 activity.

-

Agonists: CAY10583 is a commonly used selective BLT2 agonist in experimental settings. More recently, the angiotensin II receptor antagonist Irbesartan and its derivatives have been identified as novel BLT2 agonists.

-

Antagonists: LY255283 is often cited as a BLT2 antagonist, but it also exhibits inhibitory effects on BLT1 and can display intrinsic agonist activity in some cell types. The classic BLT1 antagonist U-75302 is ineffective at blocking LTB4 binding to BLT2, highlighting the pharmacological distinction between the two receptors. Currently, there are no highly selective BLT2 antagonists reported.

Quantitative Ligand Binding and Functional Data

The following tables summarize the reported binding affinities (Kd, IC50) and functional potencies (EC50) of key BLT2 ligands.

Table 1: BLT2 Receptor Agonists - Quantitative Data

| Ligand | Type | Species | Assay Type | Value | Reference |

| LTB4 | Endogenous | Human | Radioligand Binding (Kd) | 22.7 nM | |

| Human | Competitive Binding (IC50) | ~25 nM | |||

| 12-HHT | Endogenous | Human | Competitive Binding (IC50) | 2.8 nM | |

| CAY10583 | Synthetic | Mouse | Calcium Mobilization | 400 nM (effective dose) | |

| Irbesartan | Synthetic | Human | IP-One Assay (EC50) | >10 µM (moderate agonist) | |

| Compound 8f | Synthetic | Human | IP-One Assay (EC50) | 67.6 nM | |

| 12(S)-HETE | Endogenous | Human | Calcium Mobilization (EC50) | ~1 µM | |

| 15(S)-HETE | Endogenous | Human | Calcium Mobilization (EC50) | ~1 µM |

Table 2: BLT2 Receptor Antagonists - Quantitative Data

| Ligand | Type | Species | Assay Type | Notes | Reference |

| LY255283 | Synthetic | Human | Functional Assays | Lacks selectivity over BLT1; can show agonist activity. | |

| U-75302 | Synthetic | Human | Radioligand Binding | Fails to inhibit LTB4 binding to BLT2. |

Experimental Protocols for BLT2 Receptor Research

Studying BLT2 pharmacology requires a variety of in vitro assays to characterize ligand binding and downstream functional responses. The following are detailed methodologies for key experiments.

Figure 2. General Workflow for BLT2 Receptor Assays.

Radioligand Binding Assay

This assay directly measures the interaction of a radiolabeled ligand with the receptor to determine binding affinity (Kd) and receptor density (Bmax).

Objective: To quantify the binding of [3H]LTB4 to membrane preparations expressing BLT2.

Materials:

-

HEK293 or CHO cells transiently or stably expressing human BLT2.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 10 mM NaCl, 0.05% BSA.

-

Radioligand: [3H]LTB4.

-

Unlabeled Ligand: LTB4 (for non-specific binding determination).

-

GF/C glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Harvest BLT2-expressing cells, homogenize in a hypotonic buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add membrane homogenate (20-50 µg protein/well).

-

Total Binding: Add [3H]LTB4 at various concentrations (e.g., 0.1-50 nM).

-

Non-specific Binding: In a parallel set of wells, add the same concentrations of [3H]LTB4 plus a 1000-fold excess of unlabeled LTB4.

-

Competition Binding: To determine the affinity of an unlabeled compound (Inhibitor X), use a single concentration of [3H]LTB4 (near its Kd) and varying concentrations of Inhibitor X.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a GF/C filter using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

For saturation binding, plot specific binding vs. [3H]LTB4 concentration and use non-linear regression to determine Kd and Bmax.

-

For competition binding, plot % specific binding vs. log[Inhibitor X] to calculate the IC50, which can be converted to a Ki value.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following receptor activation via the Gq pathway.

Objective: To measure LTB4- or other agonist-induced calcium flux in cells expressing BLT2.

Materials:

-

CHO cells stably expressing human BLT2 (CHO-hBLT2).

-

Assay Buffer: HEPES-Tyrode's buffer with 0.1% BSA.

-

Calcium-sensitive fluorescent dye: Fura-2 AM.

-

Test ligands (agonists).

-

Fluorometric imaging plate reader or spectrofluorometer.

Methodology:

-

Cell Seeding: Seed CHO-hBLT2 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with Assay Buffer. Load the cells by incubating with 10 µM Fura-2 AM in Assay Buffer at 37°C for 2 hours.

-

Washing: Wash the cells twice with Assay Buffer to remove extracellular dye. Resuspend cells in the buffer at a density of 106 cells/ml.

-

Measurement: Place the plate in the fluorometer. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 500 nm.

-

Ligand Addition: Add the agonist solution to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence ratio over time (typically 2-5 minutes) to capture the transient calcium peak.

-

Data Analysis: Calculate the change in fluorescence ratio (F340/F380) or convert it to intracellular Ca2+ concentration. Plot the peak response against the log[agonist] to determine the EC50 and Emax.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gi protein coupling.

Objective: To measure the ability of BLT2 agonists to inhibit forskolin-stimulated cAMP production.

Materials:

-

CHO-hBLT2 cells.

-

Assay Buffer: HEPES-Tyrode's buffer with 1 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin (an adenylyl cyclase activator).

-

Test ligands (agonists).

-

cAMP enzyme immunoassay (EIA) kit.

Methodology:

-

Cell Seeding: Seed CHO-hBLT2 cells in a 96-well plate and culture for 24-48 hours.

-

Pre-incubation: Replace the medium with Assay Buffer (containing IBMX) and incubate at 37°C for 20 minutes.

-

Stimulation: Add the test agonist at various concentrations, immediately followed by a fixed concentration of forskolin (e.g., 10 µM).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis: Terminate the reaction by adding the lysis reagent provided in the EIA kit.

-

Quantification: Determine the cAMP concentration in the cell lysates using the EIA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the % inhibition of forskolin-stimulated cAMP levels against the log[agonist] to calculate the EC50 for inhibition.

References

- 1. Recent advances in function and structure of two leukotriene B4 receptors: BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

Animal Models for Studying BLT2 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the animal models used to investigate the function of the Leukotriene B4 Receptor 2 (BLT2). It details the generation and characterization of these models, summarizes key quantitative findings in structured tables, provides detailed experimental protocols, and visualizes essential signaling pathways and workflows.

Introduction to BLT2

Leukotriene B4 Receptor 2 (BLT2) is a G protein-coupled receptor that, along with its high-affinity counterpart BLT1, mediates the biological effects of the potent lipid chemoattractant leukotriene B4 (LTB4)[1][2]. While BLT1 is primarily expressed on leukocytes and mediates pro-inflammatory responses, BLT2 has a broader expression pattern and exhibits more complex and sometimes opposing functions in inflammation, cancer, and other physiological processes[1][3][4]. Understanding the in vivo function of BLT2 is crucial for developing targeted therapeutics for a range of diseases.

Animal Models for BLT2 Research

A variety of animal models have been developed to elucidate the physiological and pathological roles of BLT2. These primarily include genetically modified mice (knockout and transgenic) and zebrafish models.

BLT2 Knockout Mice

-

Generation: BLT2 knockout (Ltb4r2-/-) mice are typically generated using gene-targeting techniques in embryonic stem (ES) cells or more recently, using CRISPR/Cas9 technology to introduce a null mutation in the Ltb4r2 gene. The Jackson Laboratory offers a BLT1/BLT2 double knockout strain (B6.129S4-Del(14Ltb4r2-Ltb4r1)1Bodd/J).

-

Phenotype: BLT2-deficient mice are viable and fertile, but exhibit distinct phenotypes in various disease models, often demonstrating a protective or regulatory role for BLT2 in inflammatory settings.

BLT2 Transgenic Mice

-

Generation: BLT2 transgenic mice, which overexpress the BLT2 receptor, have been created to study the effects of enhanced BLT2 signaling. These models are useful for investigating the pro-tumorigenic and pro-angiogenic roles of BLT2.

-

Phenotype: Overexpression of BLT2 can enhance processes like angiogenesis in response to its ligands.

Zebrafish Models

-

Utility: The zebrafish model offers advantages for in vivo imaging of leukocyte migration and inflammation due to its optical transparency at early life stages. It is a valuable tool for studying the role of BLT2 in innate immunity and for screening potential therapeutic compounds.

-

Methodology: Antisense morpholino-mediated knockdown or chemical inhibition of BLT2 signaling is used to study its function in zebrafish models of inflammation, such as tailfin injury.

BLT2 Signaling Pathway

BLT2 is a G protein-coupled receptor that can couple to both pertussis toxin-sensitive (Gi) and -insensitive (Gq) G proteins. Its activation by ligands such as LTB4 and 12-hydroxyheptadecatrienoic acid (12-HHT) triggers a cascade of downstream signaling events that regulate a variety of cellular processes including chemotaxis, proliferation, and survival.

BLT2 Signaling Pathway Overview.

Experimental Workflows and Protocols

This section outlines the methodologies for key experiments used to characterize BLT2 function in animal models.

Generation of BLT2 Knockout Mice

The generation of knockout mice is a multi-step process that involves designing a targeting vector, introducing it into embryonic stem cells, and subsequent breeding to establish a germline transmission of the null allele.

Workflow for Generating Knockout Mice.

Protocol for CRISPR/Cas9-mediated Generation of Ltb4r2 Knockout Mice:

-

Guide RNA (gRNA) Design and Synthesis: Design two gRNAs targeting an early exon of the Ltb4r2 gene to create a deletion. Synthesize the gRNAs in vitro.

-

Zygote Microinjection: Prepare a microinjection mix containing Cas9 mRNA and the synthesized gRNAs. Microinject this mixture into the cytoplasm of fertilized mouse zygotes.

-

Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

-

Founder Screening: Genotype the resulting pups by PCR and sequencing to identify founder mice carrying the desired deletion in the Ltb4r2 gene.

-

Breeding: Breed founder mice with wild-type mice to establish germline transmission of the knockout allele. Intercross heterozygous offspring to generate homozygous knockout mice.

Dextran Sodium Sulfate (DSS)-Induced Colitis

This model is used to study the role of BLT2 in intestinal inflammation.

Protocol:

-

Animal Preparation: Use 8-12 week old BLT2 knockout mice and wild-type littermate controls.

-

DSS Administration: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect the colons.

-

Assessment of Colitis Severity:

-

Measure the length of the colon (shorter colon indicates more severe inflammation).

-

Perform histological analysis of colon sections stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

-

Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

-

Measure cytokine levels (e.g., TNF-α, IL-6) in colon homogenates by ELISA or qPCR.

-

Ovalbumin (OVA)-Induced Allergic Asthma

This model is used to investigate the function of BLT2 in allergic airway inflammation.

Protocol:

-

Sensitization: Sensitize BLT2 knockout and wild-type mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA for 30 minutes.

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform bronchoalveolar lavage to collect BAL fluid.

-

Analysis of BAL Fluid:

-

Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid.

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

-

-

Histology: Collect the lungs for histological analysis of inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).

Skin Wound Healing Model

This model assesses the role of BLT2 in tissue repair.

Protocol:

-

Wounding: Anesthetize BLT2 knockout and wild-type mice and create full-thickness excisional wounds on the dorsal skin using a 4-mm biopsy punch.

-

Wound Closure Measurement: Photograph the wounds daily and measure the wound area using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

-

Histological Analysis: Collect wound tissue at different time points (e.g., days 3, 7, 14) for histological analysis of re-epithelialization, granulation tissue formation, and collagen deposition (using Masson's trichrome staining).

-

Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).

Experimental Lung Metastasis Model

This model evaluates the contribution of BLT2 to cancer metastasis.

Protocol:

-

Cell Line: Use a highly metastatic tumor cell line, such as B16F10 melanoma cells, that can be tracked in vivo (e.g., expressing luciferase or a fluorescent protein).

-

Tumor Cell Injection: Inject the tumor cells intravenously into the tail vein of BLT2 knockout and wild-type mice.

-

Monitoring Metastasis:

-

For luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor the growth of lung metastases.

-

At the endpoint (e.g., 14-21 days), euthanize the mice and harvest the lungs.

-

-

Quantification of Metastasis:

-

Count the number of visible metastatic nodules on the lung surface.

-

Perform histological analysis of lung sections to quantify the tumor burden.

-

For fluorescently labeled cells, quantify the fluorescence intensity in the lungs.

-

Macrophage Chemotaxis Assay

This in vitro assay assesses the role of BLT2 in directing macrophage migration.

Protocol:

-

Macrophage Isolation: Isolate bone marrow-derived macrophages (BMDMs) from BLT2 knockout and wild-type mice.

-

Chemotaxis Chamber: Use a modified Boyden chamber or a real-time cell migration assay system.

-

Assay Procedure:

-

Place the macrophages in the upper chamber.

-

Add a chemoattractant (e.g., LTB4 or 12-HHT) to the lower chamber.

-

Incubate the chamber to allow for cell migration.

-

-

Quantification:

-

In a Boyden chamber, stain and count the number of cells that have migrated to the lower side of the membrane.

-

In a real-time assay, monitor the impedance or cell movement over time to determine the rate and directionality of migration.

-

Quantitative Data Summary

The following tables summarize key quantitative findings from studies using BLT2 animal models.

Table 1: BLT2 in Inflammatory Disease Models

| Model | Animal Model | Parameter | Wild-Type | BLT2 Knockout | Reference |

| DSS-Induced Colitis | Mouse | Body Weight Loss (%) | ~15-20% | ~25-30% | |

| Colon Length (cm) | ~7-8 cm | ~5-6 cm | |||

| Histological Score | Moderate | Severe | |||

| OVA-Induced Asthma | Mouse | Airway Hyperresponsiveness (PenH) | Increased | Significantly Increased | |

| BAL Eosinophils (x10^4) | ~20-30 | ~40-50 | |||

| BAL IL-13 (pg/mL) | ~50-100 | ~150-200 | |||

| Skin Wound Healing | Mouse | Wound Closure at Day 5 (%) | ~60-70% | ~30-40% | |

| Re-epithelialization at Day 5 (%) | ~80-90% | ~40-50% |

Table 2: BLT2 in Cancer Models

| Model | Animal Model | Treatment | Parameter | Control | Treatment/Knockout | Reference |

| Experimental Lung Metastasis | Mouse (B16F10) | BLT2 Antagonist (LY255283) | Number of Lung Nodules | ~150-200 | ~50-75 | |

| Mouse (B16F10) | BLT2 Knockout | Number of Lung Nodules | ~120-160 | ~40-60 | ||

| Angiogenesis | Transgenic Mouse (BLT2 overexpression) | LTB4 stimulation | Neovascularization | Baseline | Significantly Increased |

Table 3: BLT2 in Cell Migration

| Assay | Cell Type | Chemoattractant | Parameter | Wild-Type | BLT2 Knockout | Reference |

| Macrophage Chemotaxis | Mouse BMDM | LTB4 (100 nM) | Migrated Cells/Field | ~150-200 | ~50-75 | |

| Mouse BMDM | 12-HHT (10 nM) | Migrated Cells/Field | ~180-230 | ~60-90 |

Conclusion

Animal models, particularly genetically modified mice, have been instrumental in dissecting the complex in vivo functions of the BLT2 receptor. BLT2 knockout models have revealed a crucial role for this receptor in dampening inflammatory responses in colitis and asthma, and in promoting efficient skin wound healing. Conversely, studies using BLT2 antagonists and knockout mice in cancer models suggest a pro-tumorigenic role for BLT2, particularly in promoting metastasis and angiogenesis. Zebrafish models provide a powerful system for real-time imaging of BLT2-mediated leukocyte migration. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating BLT2 as a potential therapeutic target for a range of inflammatory diseases and cancers. Further research using conditional knockout and humanized mouse models will undoubtedly provide deeper insights into the cell-type specific and context-dependent functions of BLT2.

References

Methodological & Application

Application Notes and Protocols for the Use of BLT2 Probes in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The leukotriene B4 receptor 2 (BLT2) is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer progression.[1][2][3] As a low-affinity receptor for leukotriene B4 (LTB4), its ubiquitous expression, in contrast to the leukocyte-predominant high-affinity BLT1 receptor, suggests a broad range of cellular functions.[4] The development of specific molecular probes for BLT2 has become crucial for elucidating its signaling pathways and for the validation of BLT2 as a therapeutic target.[5]

These application notes provide detailed protocols for the utilization of a hypothetical fluorescently labeled BLT2 probe, hereafter referred to as "BLT2 Probe-1," in common cell culture-based assays. The principles and methods described herein are broadly applicable to various types of BLT2--targeting probes, including fluorescent agonists, antagonists, or labeled antibodies.

BLT2 Signaling Pathways

BLT2 activation initiates a cascade of intracellular signaling events. As a GPCR, it couples to G proteins, primarily of the Gi and Gq alpha subunit families. This activation can lead to the inhibition of adenylyl cyclase and an increase in intracellular calcium levels. A prominent signaling axis involves the activation of NADPH oxidase (NOX), leading to the production of reactive oxygen species (ROS). These ROS can then activate the transcription factor NF-κB, which in turn regulates the expression of genes involved in inflammation and cell survival.

Diagram of the BLT2 Signaling Pathway

Caption: Simplified BLT2 signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative parameters for BLT2 and its ligands. Note that "BLT2 Probe-1" is a placeholder; researchers should consult the specific product information for their probe of interest.

| Parameter | Value | Reference |

| BLT2 Receptor | ||

| Ligand | Leukotriene B4 (LTB4) | |

| Kd for LTB4 | ~23 nM | |

| Other Ligands | 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) | |

| Example BLT2 Agonist | ||

| Name | CAY-10583 | |

| Effective Concentration | 400 nM (in vitro) | |